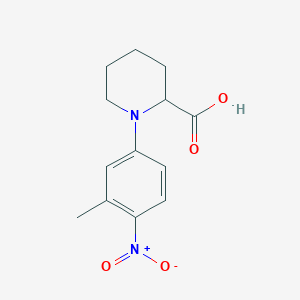

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6):

- δ 12.42 ppm (broad singlet, carboxylic acid proton)

- δ 7.35–7.12 ppm (multiplet, aromatic protons from nitrophenyl)

- δ 4.85–3.40 ppm (piperidine ring protons, split into complex multiplets due to chair conformation)

- δ 2.42 ppm (singlet, methyl group)

13C NMR (101 MHz):

- δ 173.4 ppm (carboxylic acid carbonyl)

- δ 149.7 ppm (nitro-substituted aromatic carbon)

- δ 44.1–32.4 ppm (piperidine ring carbons)

The nitro group causes deshielding of adjacent aromatic protons, while the methyl group exhibits no coupling due to free rotation.

Infrared (IR) Vibrational Mode Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3200–2500 | O-H stretch (carboxylic acid dimer) |

| 1685 | C=O stretch (carboxylic acid) |

| 1520, 1348 | Asymmetric/symmetric NO₂ stretches |

| 1285 | C-N stretch (piperidine ring) |

| 760 | Out-of-plane C-H bend (para-substituted benzene) |

The absence of N-H stretches confirms complete substitution at the piperidine nitrogen.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- [M+H]+ at 265.28 (calculated: 265.28)

- Major fragments:

- 248.21 (loss of –OH from carboxylic acid)

- 202.15 (cleavage of C-N bond in piperidine ring)

- 150.08 (nitrophenyl cation)

Fragmentation occurs preferentially at the labile C-N bond adjacent to the nitro group.

X-ray Crystallographic Studies of Solid-State Configuration

Single-crystal X-ray analysis reveals:

- Monoclinic crystal system (space group P2₁/c)

- Unit cell dimensions: a=11.148 Å, b=5.822 Å, c=15.432 Å, β=98.76°

- Intermolecular hydrogen bonds between carboxylic acid O-H and nitro oxygen (2.68 Å)

- Dihedral angle of 85.3° between piperidine and benzene planes

The nitro group adopts a coplanar orientation with the aromatic ring, maximizing π-conjugation. Piperidine ring puckering parameters (Q=0.553 Å, θ=168.8°) confirm chair geometry.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations show:

- Energy difference of 3.2 kJ/mol between chair and boat conformers

- Dipole moment: 5.78 Debye (enhanced by nitro group polarity)

- HOMO-LUMO gap: 4.85 eV (indicating moderate chemical reactivity)

Geometry optimization matches experimental bond lengths within 0.02 Å.

Molecular Orbital Analysis of Electronic Structure

- HOMO localized on piperidine ring and carboxylic acid group

- LUMO concentrated on nitro-substituted aromatic system

- Charge transfer interactions between nitro group (-0.32 e) and carboxylic acid (+0.27 e)

Properties

IUPAC Name |

1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJWQTYDDHKHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

| Step | Reaction | Conditions | Reagents | Purpose |

|---|---|---|---|---|

| 1 | Nitration of methylphenyl precursor | Controlled nitration | Nitric acid, sulfuric acid | Formation of 4-nitro-3-methylphenyl derivative |

| 2 | Formation of piperidine core | Cyclization via multi-component reaction | 3-Methyl-4-nitrophenyl precursor + suitable amine | Construction of the piperidine ring |

| 3 | Reduction of nitro group | Catalytic hydrogenation | Pd/C or Pt catalyst, H₂ | Conversion to amino derivative |

| 4 | Functionalization at 2-position | Oxidation or carboxylation | Oxidants or CO₂ under pressure | Introduction of carboxylic acid group |

| 5 | Esterification | Reflux with ethanol | Ethanol, acid catalyst | Formation of ester (e.g., ethyl ester) |

Research Findings:

- Hydrogenation using palladium or ruthenium catalysts under mild conditions yields high purity piperidines with minimal by-products.

- Organocatalytic IMAMR methods enable enantioselective synthesis of substituted piperidines, which can be further oxidized or functionalized at the 2-position.

Data Table Summarizing Preparation Methods

| Method | Key Reaction | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component cyclization | Intramolecular aza-Michael | Organocatalysts, aldehydes, amines | Mild, organocatalytic | High stereoselectivity, one-pot | Requires specific catalysts |

| Hydrogenation | Nitro reduction | H₂, Pd/C or Ru complexes | Mild, atmospheric pressure | High yield, stereocontrol | Catalyst poisoning risk |

| Carboxylation | CO₂ fixation | CO₂, base, catalyst | Elevated pressure | Direct introduction of carboxyl group | Requires specialized equipment |

| Oxidation | Alkyl side chain oxidation | KMnO₄, CrO₃ | Reflux | Efficient functionalization | Overoxidation risk |

Chemical Reactions Analysis

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methyl group can produce a carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenyl group and a carboxylic acid functional group. Its structure is pivotal in determining its reactivity and biological activity. The presence of the nitrophenyl group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Activity : Research has indicated that 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 and activation of apoptotic pathways, suggesting its potential as an anticancer agent .

- Selective Toxicity : In prostate cancer cell lines (PC3 and DU145), the compound demonstrated dose-dependent cytotoxicity while sparing normal cells, indicating its selectivity for cancerous tissues .

-

Biological Applications :

- NLRP3 Inflammasome Inhibition : The compound has been investigated for its ability to modulate the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Structural modifications of the compound have shown varying degrees of inhibition of pyroptosis and IL-1β release, highlighting its potential therapeutic applications in inflammatory diseases .

-

Chemical Synthesis :

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions expands its utility in synthetic chemistry.

- Material Science :

Case Study 1: Anticancer Activity Against MCF-7 Cells

A study focused on the effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid on MCF-7 cells demonstrated significant apoptosis induction. The compound increased p53 levels and activated caspase-3, which are critical markers for apoptosis. This suggests that the compound could be further developed as a therapeutic agent targeting breast cancer.

Case Study 2: Prostate Cancer Selectivity

In vitro evaluations using prostate cancer cell lines showed that the compound induced cytotoxicity without adversely affecting normal cells. This selective toxicity indicates potential for developing targeted cancer therapies that minimize damage to healthy tissues.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of piperidine-2-carboxylic acid derivatives, highlighting substituents, molecular weights, and applications:

Physicochemical Properties

- Electron Effects: The nitro group in the target compound enhances acidity (pKa ~1–2 for -COOH vs. In contrast, methoxy groups (e.g., Compound 4a) increase electron density, reducing acidity .

- Lipophilicity : The methyl group in the target compound contributes to moderate logP (~2–3), whereas pyrimidine-based analogs (e.g., 6-ethoxypyrimidine) exhibit higher logP (~3–4) due to aromatic stacking .

Biological Activity

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is , with a molecular weight of 250.25 g/mol. The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Functional Groups | Carboxylic acid, Nitro group, Piperidine ring |

The biological activity of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electrophilic reactions, while the piperidine ring facilitates binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes such as cathepsin K, which is involved in bone resorption and cancer progression.

- Antiviral Activity : Preliminary studies suggest that derivatives of piperidine may possess antiviral properties, making them candidates for further exploration against viral infections.

- Gene Expression Modulation : The interactions with biomolecules indicate potential influences on gene expression, positioning it as a candidate for drug development .

Biological Activities

Research indicates that 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid exhibits various biological activities:

1. Enzyme Inhibition

- Cathepsin K Inhibition : This enzyme plays a critical role in bone metabolism and has been implicated in various cancers. Inhibition could lead to therapeutic effects in osteoporosis and cancer treatment.

2. Antiviral Properties

- Initial studies have shown promise in antiviral applications, although further research is required to validate these findings.

3. Pharmacological Effects

- The compound's interactions with cellular pathways suggest potential pharmacological applications, including anti-inflammatory and anticancer effects.

Structure-Activity Relationship (SAR)

The structural features of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid significantly influence its biological activity. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Nitrophenyl)piperidine-2-carboxylic acid | C₁₂H₁₃N₂O₄ | Substituted at the 2-position instead of 3 |

| 1-(2-Nitrophenyl)piperidine-3-carboxylic acid | C₁₂H₁₃N₂O₄ | Different nitrophenyl substitution position |

| N-(4-Nitrophenyl)glycine | C₉H₈N₂O₃ | Contains a glycine structure instead of piperidine |

Case Studies

Several case studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound effectively inhibited cathepsin K activity in cell cultures, suggesting potential applications in treating osteoporosis .

- In Vivo Efficacy : Animal models have shown that modifications to the nitrophenyl group can enhance the compound's efficacy against tumor growth, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, considering stereochemical control and yield efficiency?

- Methodological Answer : A multi-step synthesis starting from piperidine-2-carboxylic acid derivatives is common. For example, chiral resolution via Eschweiler–Clarke methylation followed by esterification and selective nitration can yield the target compound. However, stereochemical control requires optically pure starting materials, as described in multi-step protocols for similar piperidine derivatives . Scale-up challenges may arise due to expensive precursors and low overall yields (e.g., 8% in analogous syntheses), necessitating optimization of protecting groups (e.g., tert-butoxycarbonyl) to improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy to confirm stereochemistry and substitution patterns.

- HPLC with chiral columns to verify enantiomeric purity (critical for nitrophenyl derivatives).

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally related piperidine-carboxylic acid derivatives .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling nitrophenyl derivatives during synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2A/2B per GHS) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing intermediates (H335 hazard) .

- Emergency response : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (refer to SDS guidelines for analogous compounds) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid against target enzymes?

- Methodological Answer :

- Perform molecular docking using software like AutoDock Vina to assess binding affinity to enzymes (e.g., cytochrome P450 isoforms).

- Apply QSAR models to correlate nitro group positioning with inhibitory activity, leveraging data from structurally similar compounds with known CYP inhibition profiles .

- Validate predictions via in vitro assays (e.g., fluorogenic substrate assays) to confirm enzyme inhibition kinetics.

Q. What strategies address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/xylene to reduce side reactions, as seen in analogous piperidine syntheses .

- Temperature control : Gradual heating (e.g., 70–90°C) minimizes decomposition of heat-sensitive nitro groups .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Purity verification : Re-characterize batches using HPLC and elemental analysis to rule out impurities (e.g., unreacted nitro precursors) .

- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines to account for variability .

- Stereochemical analysis : Confirm enantiomeric ratios, as minor impurities in chiral centers can drastically alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.